molecular formula C22H18Br2N2O6S2 B284800 N-acetyl-N-(4-{acetyl[(4-bromophenyl)sulfonyl]amino}phenyl)-4-bromobenzenesulfonamide

N-acetyl-N-(4-{acetyl[(4-bromophenyl)sulfonyl]amino}phenyl)-4-bromobenzenesulfonamide

Cat. No.: B284800
M. Wt: 630.3 g/mol
InChI Key: BBQFGYFKTQJDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-N-(4-{acetyl[(4-bromophenyl)sulfonyl]amino}phenyl)-4-bromobenzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and autoimmune diseases.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB), which allows NF-κB to translocate to the nucleus and activate gene transcription. BAY 11-7082 binds to the cysteine residue in the ATP-binding site of the IKK complex, thereby preventing its activation and inhibiting NF-κB signaling.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the infiltration of immune cells into inflamed tissues. BAY 11-7082 has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, BAY 11-7082 has some limitations as well. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, its potency may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB signaling. Another area of interest is the investigation of the role of NF-κB signaling in various diseases, such as cancer, autoimmune diseases, and neurodegenerative diseases. Additionally, the combination of BAY 11-7082 with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects and improve treatment outcomes.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 4-bromobenzenesulfonyl chloride with N-acetyl-4-aminophenol, followed by the reaction with 4-bromo-2-acetamidobenzenesulfonyl chloride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.

Properties

Molecular Formula

C22H18Br2N2O6S2

Molecular Weight

630.3 g/mol

IUPAC Name

N-[4-[acetyl-(4-bromophenyl)sulfonylamino]phenyl]-N-(4-bromophenyl)sulfonylacetamide

InChI

InChI=1S/C22H18Br2N2O6S2/c1-15(27)25(33(29,30)21-11-3-17(23)4-12-21)19-7-9-20(10-8-19)26(16(2)28)34(31,32)22-13-5-18(24)6-14-22/h3-14H,1-2H3

InChI Key

BBQFGYFKTQJDRH-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.